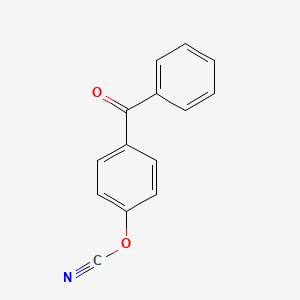

Cyanic acid, 4-benzoylphenyl ester

Übersicht

Beschreibung

Cyanic acid, 4-benzoylphenyl ester, is an organic compound with the molecular formula C14H9NO2 It is a member of the cyanate ester family, known for their high-performance characteristics, particularly in high-temperature applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cyanic acid, 4-benzoylphenyl ester, typically involves the reaction of 4-benzoylphenol with cyanogen halides. One common method includes the reaction of 4-benzoylphenol with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrachloromethane at low temperatures (around 5-10°C) to prevent side reactions and ensure high yield .

Industrial Production Methods: On an industrial scale, the synthesis of cyanic acid esters often involves the use of automated systems to control reaction conditions precisely. The process may include continuous flow reactors to maintain optimal temperatures and mixing rates, ensuring consistent product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Cyanic acid, 4-benzoylphenyl ester, undergoes various chemical reactions, including:

Polymerization: It can polymerize through a cyclotrimerization reaction to form a cyanurate network polymer.

Substitution Reactions: It can react with nucleophiles, leading to substitution products.

Hydrolysis: In the presence of water, it can hydrolyze to form 4-benzoylphenol and cyanic acid.

Common Reagents and Conditions:

Polymerization: Catalysts such as metal salts or bases are often used to initiate the polymerization process.

Substitution Reactions: Nucleophiles like amines or alcohols can react with cyanic acid esters under mild conditions.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products:

Polymerization: The major product is a cyanurate polymer.

Substitution Reactions: Depending on the nucleophile, various substituted products can be formed.

Hydrolysis: The primary products are 4-benzoylphenol and cyanic acid.

Wissenschaftliche Forschungsanwendungen

High-Performance Materials

Cyanate Ester Composites

Cyanic acid esters are significant in the development of high-temperature performance thermosets. These materials are extensively used in aerospace and automotive industries due to their excellent thermal stability and mechanical properties. For instance, studies have shown that cyanate ester composites can achieve high char yields (up to 82%) at elevated temperatures, making them suitable for applications where thermal resistance is critical .

Curing Mechanisms

The curing process of cyanate esters involves complex chemical reactions that can be optimized for specific applications. Research indicates that the incorporation of fillers like carboranes can significantly reduce the activation energy required for curing, enhancing the efficiency and performance of the final material . This characteristic is particularly beneficial in manufacturing components that require precise thermal management.

Pharmaceutical Applications

Drug Development

Cyanate esters have been investigated as potential intermediates in pharmaceutical synthesis. Their ability to form stable amide bonds makes them useful in creating biologically active compounds. For example, activated esters derived from cyanate compounds have been utilized in the synthesis of amides that play crucial roles in drug formulation .

Biological Probes

Recent studies have explored the use of cyanate esters as chemical probes in biological systems. These compounds can selectively react with specific biomolecules, allowing for the development of diagnostic tools and therapeutic agents. The ability to modulate their reactivity through structural modifications enhances their applicability in targeted drug delivery systems .

Advanced Synthesis Techniques

Chemoselective Reactions

Cyanic acid derivatives are employed in novel chemoselective reactions, particularly in the synthesis of complex organic molecules. Their unique reactivity allows for selective acylation processes, which are essential for constructing intricate molecular architectures in organic chemistry . This capability is particularly valuable in synthesizing pharmaceutical compounds with high specificity.

Environmental Applications

The degradation pathways of cyanate esters have also been studied concerning environmental sustainability. Research indicates that certain microbial species can effectively degrade cyanate-containing compounds, suggesting potential applications in bioremediation processes aimed at detoxifying environments contaminated with synthetic chemicals .

Case Studies

Wirkmechanismus

The primary mechanism of action for cyanic acid, 4-benzoylphenyl ester, involves its ability to undergo polymerization and form stable cyanurate networks. This process is facilitated by the presence of catalysts that promote the cyclotrimerization of the cyanate groups. The resulting polymers exhibit high thermal stability and mechanical strength, making them suitable for demanding applications .

Vergleich Mit ähnlichen Verbindungen

Phenyl Cyanate: Similar in structure but lacks the benzoyl group, resulting in different reactivity and properties.

Methyl Cyanate: A simpler cyanate ester with lower molecular weight and different physical properties.

Ethyl Cyanate: Another cyanate ester with distinct reactivity due to the ethyl group.

Uniqueness: Cyanic acid, 4-benzoylphenyl ester, is unique due to the presence of the benzoyl group, which imparts specific chemical and physical properties. This makes it particularly suitable for applications requiring high thermal stability and mechanical strength .

Biologische Aktivität

Cyanic acid, 4-benzoylphenyl ester (C14H9NO2), is an organic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its structure which includes a cyanate functional group attached to a benzoylphenyl moiety. This unique structure allows for various interactions with biological targets, particularly in enzyme inhibition and as a reactive electrophile.

Enzyme Inhibition

Research indicates that compounds similar to cyanic acid derivatives can act as inhibitors for various enzymes. For instance, studies have shown that certain cyanate esters can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. The inhibition mechanism typically involves the formation of covalent bonds with active site residues, leading to prolonged enzyme inactivity .

Reactive Electrophile Properties

The electrophilic nature of cyanic acid derivatives allows them to react with nucleophilic sites in proteins, such as lysine residues. This property is leveraged in the development of novel biological probes for studying enzyme functions and interactions within cellular systems .

Biological Activity Data

Case Studies

-

DPP-IV Inhibition Study

A study focused on the design and synthesis of DPP-IV inhibitors highlighted that cyanic acid derivatives exhibited significant inhibitory activity. The binding affinity was quantified using Ki values, indicating strong potential for managing type 2 diabetes through modulation of glucose levels . -

Electrophilic Probes Development

Another research effort explored the use of cyanic acid derivatives as electrophilic probes to selectively target lysine residues in proteins. The study demonstrated that these compounds could be utilized in activity-based protein profiling, providing insights into enzyme functions and disease mechanisms . -

Cytotoxic Effects

Investigations into the cytotoxic effects of cyanic acid derivatives on various cancer cell lines revealed that these compounds could induce apoptosis. The mechanism was attributed to their ability to form covalent bonds with critical cellular proteins, disrupting normal cell function and promoting cell death .

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are crucial. Current toxicological profiles suggest moderate toxicity levels; however, further studies are necessary to fully understand the implications of long-term exposure and potential side effects in therapeutic applications .

Eigenschaften

IUPAC Name |

(4-benzoylphenyl) cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-10-17-13-8-6-12(7-9-13)14(16)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESOYJBKIYTTEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439272 | |

| Record name | Cyanic acid, 4-benzoylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143814-18-0 | |

| Record name | Cyanic acid, 4-benzoylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.